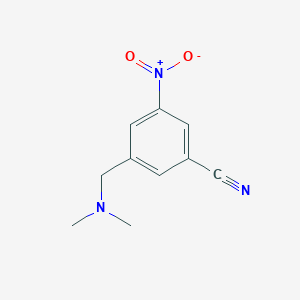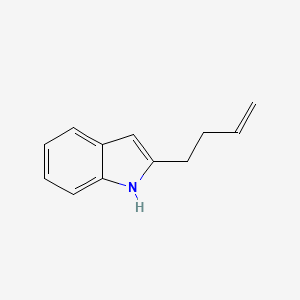
(But-3-en-1-yl)-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-en-1-yl)-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a butenyl side chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yl)-indole typically involves the reaction of indole with 3-butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole reacts with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (But-3-en-1-yl)-indole can undergo various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, leading to the formation of substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of this compound-3-carboxaldehyde or this compound-3-carboxylic acid.
Reduction: Formation of 2-(3-Butyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-3-en-1-yl)-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The butenyl side chain may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-Butyl)-1H-indole: A saturated derivative of (But-3-en-1-yl)-indole.
2-(3-Propenyl)-1H-indole: A similar compound with a propenyl side chain instead of butenyl.
2-(3-Methyl)-1H-indole: A compound with a methyl side chain.
Uniqueness: this compound is unique due to the presence of the butenyl side chain, which imparts distinct chemical and biological properties. The double bond in the butenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-but-3-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h2,4-6,8-9,13H,1,3,7H2 |
InChI Key |
BGIOFHLYYGQZRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


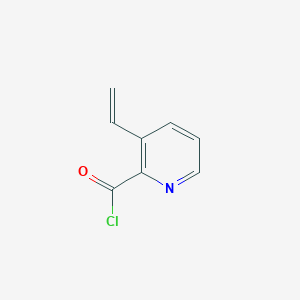

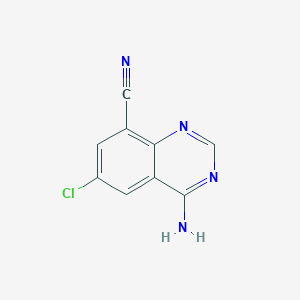
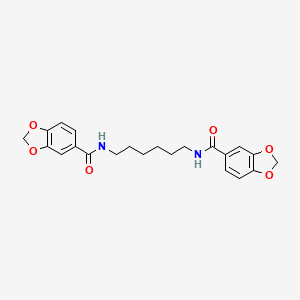
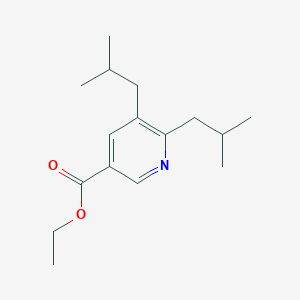
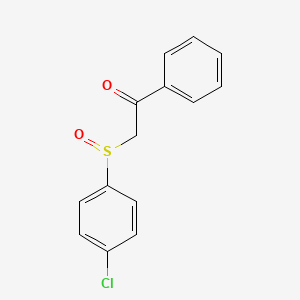
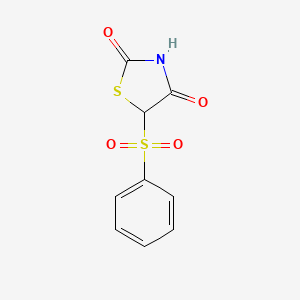
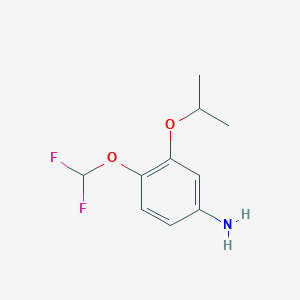

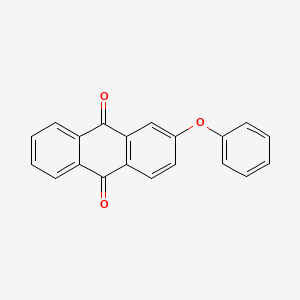
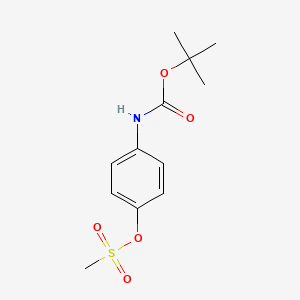
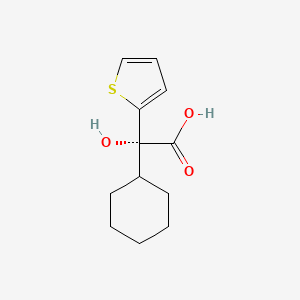
![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)
